

N-Ethylacetamide basic chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: N-Ethylacetamide

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An In-depth Technical Guide on the Core Chemical and Physical Properties of **N-Ethylacetamide**

Introduction

N-Ethylacetamide (IUPAC name: N-ethylethanamide) is a member of the acetamide class of organic compounds, characterized by an ethyl group attached to the nitrogen atom of an acetamide molecule.^[1] It is a valuable organic intermediate and solvent used in various applications, including organic synthesis, and as a model for studying the properties of polyamides like nylon.^{[1][2]} This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The core physicochemical properties of **N-Ethylacetamide** are summarized below. These values are critical for understanding its behavior in various experimental and industrial settings.

Table 1: Core Physicochemical Properties of **N-Ethylacetamide**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ NO	[1][3][4]
Molecular Weight	87.12 g/mol	[1][3][4][5]
CAS Number	625-50-3	[1][3][4][6]
Appearance	Colorless liquid or low-melting-point solid	[2][3][7]
Melting Point	-32 °C	[1][4][8][9]
Boiling Point	205-209 °C at 760 mmHg 90-92 °C at 8 mmHg	[10][11] [1][3][4][8]
Density	0.924 g/mL at 25 °C	[3][4][8][9]
Refractive Index (n ²⁰ /D)	1.433	[3][4][8][9]
Water Solubility	Fully miscible	[4][9][12][13]
LogP (Octanol-Water Partition Coefficient)	-0.1 to -0.52 (estimated)	[4][5][10]
pKa (Strongest Acidic)	16.46 - 16.62 (predicted)	[4][10]
Vapor Pressure	0.256 mmHg at 25 °C	[9][12]
Flash Point	106.67 °C (224 °F)	[4][8][9][14]
SMILES String	CCNC(C)=O	[3][15]
InChI Key	PMDCZENCAXMSOU-UHFFFAOYSA-N	[3][15]

Visualization of Molecular Interactions and Synthesis

The physical properties of **N-Ethylacetamide**, such as its high boiling point and water solubility, are heavily influenced by its ability to form hydrogen bonds. Its synthesis is commonly achieved through nucleophilic acyl substitution.

Caption: Intermolecular hydrogen bonding between two **N-Ethylacetamide** molecules.

Caption: Reaction workflow for the synthesis of **N-Ethylacetamide**.

Experimental Protocols

Synthesis of N-Ethylacetamide via Acylation of Ethylamine

This is a standard and widely used laboratory method for preparing **N-Ethylacetamide**.^[16] The reaction involves the nucleophilic attack of ethylamine on the carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride.^{[2][16]}

Materials and Reagents:

- Ethylamine ($\text{CH}_3\text{CH}_2\text{NH}_2$)
- Acetyl chloride (CH_3COCl) or Acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$)
- Anhydrous solvent (e.g., diethyl ether, dichloromethane)
- Base (e.g., triethylamine or pyridine, optional to neutralize HCl byproduct)^[2]
- Aqueous sodium bicarbonate (for workup)
- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and distillation apparatus.

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in an appropriate volume of anhydrous diethyl ether.^[2]
- **Cooling:** Cool the solution to 0-5 °C using an ice bath. This is crucial as the reaction is highly exothermic.^[16]

- Acylation: Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel to the cooled ethylamine solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.[2]
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.[2]
- Workup:
 - Carefully neutralize the excess acid and the HCl byproduct by slowly adding aqueous sodium bicarbonate solution until effervescence ceases.[2]
 - Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether.
 - Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]
- Purification:
 - Filter off the drying agent.
 - Remove the solvent from the filtrate using a rotary evaporator.
 - Purify the resulting crude **N-Ethylacetamide** by vacuum distillation (boiling point 90-92 °C at 8 mmHg) to obtain the final product.[3][8]

General Protocol for Physical Property Determination

a) Melting and Boiling Point Determination:

- Melting Point: The melting point of **N-Ethylacetamide**, which is below room temperature (-32 °C), is typically determined using a low-temperature thermometer or a cryostat. The sample is cooled until it solidifies, and then slowly warmed. The temperature at which the solid completely transitions to a liquid is recorded as the melting point.
- Boiling Point: The boiling point is determined using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding

atmospheric pressure (and at which the vapor and liquid phases are in equilibrium) is recorded. For substances like **N-Ethylacetamide** that have high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a specific reduced pressure (e.g., 8 mmHg).[4]

b) Solubility Determination:

- Qualitative solubility ("fully miscible") is determined by adding a small amount of **N-Ethylacetamide** to water at a specific temperature (e.g., 25 °C) and observing if it forms a single homogeneous phase.[4]
- Quantitative kinetic solubility can be measured by preparing a supersaturated solution of the compound in a buffer (e.g., phosphate-buffered saline at pH 7.4), allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the filtered supernatant, often using techniques like HPLC or UV-Vis spectroscopy.[17]

c) Refractive Index Measurement:

- The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A few drops of the liquid sample are placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the sample. The measurement is typically performed at a standard temperature (20 °C) using the sodium D-line (589 nm).[8]

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- To cite this document: BenchChem. [N-Ethylacetamide basic chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214281#n-ethylacetamide-basic-chemical-and-physical-properties]

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